![molecular formula C21H20FN3O2 B5304363 2-(4-fluorophenyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]morpholine](/img/structure/B5304363.png)
2-(4-fluorophenyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]morpholine, also known as FPBM, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of morpholine derivatives and has been shown to exhibit a range of biological activities.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]morpholine is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators such as prostaglandins. 2-(4-fluorophenyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]morpholine has also been shown to inhibit the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression. 2-(4-fluorophenyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]morpholine has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]morpholine has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor activities. It has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-(4-fluorophenyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]morpholine has been shown to inhibit the aggregation of amyloid-beta peptide, which is a key factor in the development of Alzheimer's disease. 2-(4-fluorophenyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]morpholine has also been shown to have potential applications in the treatment of depression and anxiety disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-fluorophenyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]morpholine in lab experiments include its high purity and high yield, as well as its potential therapeutic applications. However, the limitations of using 2-(4-fluorophenyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]morpholine in lab experiments include its limited solubility in water, which can make it difficult to administer in vivo. 2-(4-fluorophenyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]morpholine also has a short half-life, which can limit its effectiveness in vivo.
Future Directions
For research on 2-(4-fluorophenyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]morpholine include further studies on its mechanism of action and its potential therapeutic applications. 2-(4-fluorophenyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]morpholine has been shown to have potential applications in the treatment of various diseases, and further studies are needed to fully understand its therapeutic potential. Future studies could also focus on developing more effective formulations of 2-(4-fluorophenyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]morpholine that can overcome its limitations in solubility and half-life. Finally, studies could focus on developing more potent analogs of 2-(4-fluorophenyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]morpholine that can exhibit enhanced therapeutic activities.
Synthesis Methods
The synthesis of 2-(4-fluorophenyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]morpholine involves the reaction of 4-fluoroaniline with 3-(1H-pyrazol-1-ylmethyl)benzoyl chloride in the presence of triethylamine to form the intermediate product. The intermediate product is then reacted with morpholine in the presence of potassium carbonate to obtain the final product, 2-(4-fluorophenyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]morpholine. The synthesis method has been optimized to yield high purity and high yield of 2-(4-fluorophenyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]morpholine.
Scientific Research Applications
2-(4-fluorophenyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]morpholine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor activities. 2-(4-fluorophenyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]morpholine has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-(4-fluorophenyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]morpholine has been shown to inhibit the aggregation of amyloid-beta peptide, which is a key factor in the development of Alzheimer's disease. 2-(4-fluorophenyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]morpholine has also been shown to have potential applications in the treatment of depression and anxiety disorders.
properties
IUPAC Name |
[2-(4-fluorophenyl)morpholin-4-yl]-[3-(pyrazol-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c22-19-7-5-17(6-8-19)20-15-24(11-12-27-20)21(26)18-4-1-3-16(13-18)14-25-10-2-9-23-25/h1-10,13,20H,11-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJKJRZTSGWRLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC=CC(=C2)CN3C=CC=N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]morpholine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.